molecular formula C13H13N3O3 B11176826 4-ethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

4-ethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

Cat. No.: B11176826
M. Wt: 259.26 g/mol
InChI Key: RTSAQIIYYRYHBX-UHFFFAOYSA-N
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Description

4-ethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a heterocyclic compound that belongs to the class of pyrimidoisoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with appropriate reagents. For instance, the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with DMF–DMA or HC(OEt)3 can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alkoxides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts when necessary .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

4-ethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or proteins involved in cellular processes. The exact pathways and targets depend on the specific biological activity being studied. For example, its antitumor activity may involve the inhibition of DNA synthesis or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidoisoquinoline derivatives such as:

Uniqueness

4-ethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is unique due to its specific substitution pattern and the presence of both pyrimidine and isoquinoline rings. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

4-ethyl-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione

InChI

InChI=1S/C13H13N3O3/c1-2-16-11-10(12(18)15-13(16)19)7-4-3-5-9(17)8(7)6-14-11/h6H,2-5H2,1H3,(H,15,18,19)

InChI Key

RTSAQIIYYRYHBX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC=C3C(=C2C(=O)NC1=O)CCCC3=O

Origin of Product

United States

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